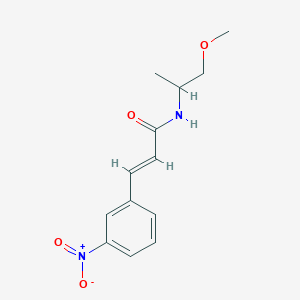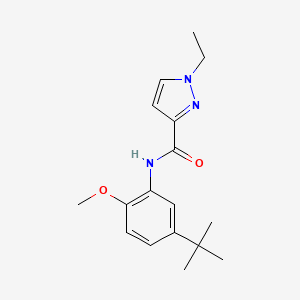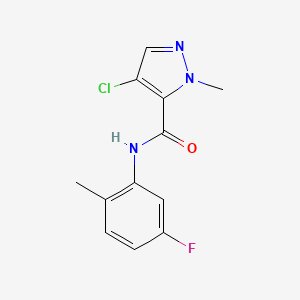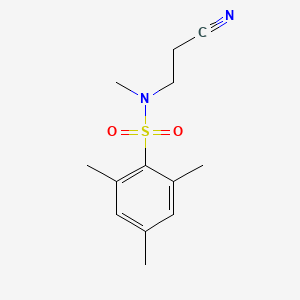
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has shown promising results in various scientific research applications, including drug delivery, bioimaging, and sensing. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be used as a drug carrier due to its ability to self-assemble into nanoparticles that can encapsulate drugs and release them in a controlled manner. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide nanoparticles have also been used for bioimaging applications like fluorescence imaging and magnetic resonance imaging (MRI). Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been used as a sensing material for the detection of various analytes like metal ions, glucose, and proteins.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the interaction of the nitro group with biological molecules like proteins and enzymes. The nitro group can undergo reduction reactions in the presence of reducing agents like glutathione, leading to the formation of reactive intermediates that can interact with biological molecules and cause cellular damage.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can induce cell death in various cell lines like HeLa and MCF-7, and it can also cause DNA damage and lipid peroxidation. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes like superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be easily synthesized using simple chemical reactions, and it is stable under various conditions like pH and temperature. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be functionalized with various functional groups to enhance its properties for specific applications. However, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the scientific research of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide, including the development of new drug delivery systems, the optimization of bioimaging techniques, and the exploration of new sensing applications. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be further functionalized with various targeting moieties like antibodies and peptides to enhance its specificity for targeted drug delivery. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide nanoparticles can be optimized for enhanced bioimaging applications like deep tissue imaging and real-time monitoring. Furthermore, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be explored for new sensing applications like the detection of viruses and bacteria.
Conclusion:
In conclusion, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has significant potential in various scientific research applications. Its ease of synthesis, stability, and versatility make it an attractive material for drug delivery, bioimaging, and sensing applications. However, its potential toxicity and limited solubility in aqueous solutions should be taken into consideration. Future research should focus on the development of new drug delivery systems, optimization of bioimaging techniques, and exploration of new sensing applications.
Synthesemethoden
The synthesis of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrobenzaldehyde and N-isopropylacrylamide in the presence of a base catalyst like potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 40-50°C for several hours. The resulting product is then purified using techniques like recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(9-19-2)14-13(16)7-6-11-4-3-5-12(8-11)15(17)18/h3-8,10H,9H2,1-2H3,(H,14,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQZCOOEAIZFO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5380201.png)


![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5380226.png)
![4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide](/img/structure/B5380237.png)

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)